3-Butyl-1,3-oxazinan-2-one

Organic Synthesis Cycloaddition Reaction Yield

Procure 3-Butyl-1,3-oxazinan-2-one (CAS 61308-49-4) to eliminate uncontrolled variables in oxazinanone-based research. The N-butyl substituent directly governs LogP (1.57), TPSA (29.54 Ų), and target engagement—QSAR models confirm alkyl chain length is a key potency determinant. Substituting a generic homolog introduces irreproducible results. This derivative delivers a validated 61% cycloaddition synthetic yield and full Lipinski compliance (MW 157.21). Essential for systematic SAR probing of 11β-HSD1 inhibitor analogs and for exploring six-membered oxazinanone scaffolds as alternatives to oxazolidinone cores. Request a quote for custom synthesis or bulk orders.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 61308-49-4
Cat. No. B15462734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1,3-oxazinan-2-one
CAS61308-49-4
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCCN1CCCOC1=O
InChIInChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7-11-8(9)10/h2-7H2,1H3
InChIKeyHIHCQFLBISZDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-1,3-oxazinan-2-one (CAS 61308-49-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


3-Butyl-1,3-oxazinan-2-one (CAS 61308-49-4) is a six-membered cyclic carbamate (oxazinanone) featuring an N-butyl substituent. The compound has the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . Its topological polar surface area (TPSA) is 29.54 Ų and its computed LogP is 1.57 . The parent scaffold, 1,3-oxazinan-2-one, is a key intermediate in medicinal chemistry and has been characterized thermodynamically [1]. The specific 3-butyl derivative is commercially available as a research chemical but remains under-documented in the primary literature, making this guide essential for evidence-based selection.

Why 3-Butyl-1,3-oxazinan-2-one Cannot Be Interchanged with Generic Oxazinanones or Oxazolidinones


Within the oxazinanone class, the N-alkyl substituent profoundly influences both physicochemical properties and synthetic reactivity. QSAR studies on oxazinanone derivatives have demonstrated that lipophilicity and steric parameters directly correlate with biological activity (e.g., 11β-HSD1 inhibition) [1]. Even subtle changes, such as varying the N-alkyl chain length, alter LogP, TPSA, and molecular weight, thereby affecting solubility, permeability, and target engagement. Furthermore, the N-substituent dictates the efficiency of cycloaddition syntheses; yields for different 3-substituted oxazinan-2-ones range from 47% to 99% under identical conditions [2]. Consequently, procurement of a specific N-butyl derivative is mandatory for reproducible experimental outcomes—generic substitution introduces uncontrolled variables.

Quantitative Differentiation of 3-Butyl-1,3-oxazinan-2-one: Head-to-Head Comparator Evidence


Synthetic Yield Efficiency: 3-Butyl vs. 3-Aryl Oxazinan-2-ones

In a direct head-to-head cycloaddition of oxetanes with isocyanates catalyzed by Ph2SnI2-HMPA, 3-butyl-1,3-oxazinan-2-one was obtained in 61% yield. Under identical conditions, the 3-(4-chlorophenyl) derivative gave 47% yield and the 3-(p-tolyl) derivative gave 99% yield [1]. This demonstrates that the N-butyl substituent provides an intermediate reactivity profile compared to electron-deficient and electron-rich aryl groups, which can be leveraged for reaction optimization.

Organic Synthesis Cycloaddition Reaction Yield

Lipophilicity Optimization: LogP Comparison Across Oxazinanone Scaffolds

The computed octanol-water partition coefficient (LogP) for 3-butyl-1,3-oxazinan-2-one is 1.57 . This represents a substantial increase in lipophilicity relative to the unsubstituted parent 1,3-oxazinan-2-one (LogP = 0.45) and a moderate increase compared to the five-membered ring analogue 3-butyl-1,3-oxazolidin-2-one (XLogP3-AA = 1.2) [1]. The ~1.1 log unit boost over the parent scaffold translates to an ~12.5-fold higher octanol-water distribution ratio, which directly impacts passive membrane permeability and metabolic stability.

Physicochemical Property Drug-Likeness LogP

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability

The TPSA of 3-butyl-1,3-oxazinan-2-one is 29.54 Ų , which is 8.79 Ų (23%) lower than that of the unsubstituted parent 1,3-oxazinan-2-one (TPSA = 38.33 Ų) [1]. TPSA values below 60 Ų are generally associated with good oral absorption and blood-brain barrier penetration. The 23% reduction achieved by N-butyl substitution places the compound firmly in the favorable TPSA range for CNS drug candidates, whereas the parent scaffold is borderline.

Drug Design ADME TPSA

Molecular Weight Differentiation: Implications for Pharmacokinetics and Formulation

The molecular weight of 3-butyl-1,3-oxazinan-2-one is 157.21 g/mol . This is 56.1 g/mol (55%) higher than the parent 1,3-oxazinan-2-one (101.10 g/mol) and 14.0 g/mol (10%) higher than the five-membered ring analogue 3-butyl-1,3-oxazolidin-2-one (143.18 g/mol) [1]. The incremental mass increase attributable to the butyl group and ring expansion provides a tunable handle for optimizing distribution coefficient and metabolic liability without exceeding Lipinski's Rule of Five threshold.

Drug-Likeness Molecular Weight Rule of Five

Conformational Flexibility: Six-Membered Oxazinanone vs. Five-Membered Oxazolidinone Core

The six-membered 1,3-oxazinan-2-one ring exhibits greater conformational flexibility and reduced ring strain compared to the five-membered 1,3-oxazolidin-2-one core. This structural difference affects both reactivity and biological target engagement. For instance, ring-expansion methodologies from azetidines to oxazinanones exploit this thermodynamic preference [1], and QSAR studies have identified steric parameters (Verloop B1) as critical determinants of 11β-HSD1 inhibitory potency [2]. The N-butyl substituent further modulates this conformational landscape, potentially influencing binding mode and selectivity.

Conformational Analysis Scaffold Hopping Ring Strain

Evidence-Based Application Scenarios for 3-Butyl-1,3-oxazinan-2-one (CAS 61308-49-4)


Building Block for N-Butyl Substituted Bioactive Molecules

As demonstrated by its 61% synthetic yield in cycloaddition reactions [1] and its favorable Lipinski compliance (MW 157, LogP 1.57, TPSA 29.5), this compound serves as a reliable intermediate for constructing N-butyl containing pharmacophores. Researchers synthesizing analogs of 11β-HSD1 inhibitors or other oxazinanone-based therapeutics can procure this specific derivative to ensure consistent N-alkyl chain length, which QSAR models identify as a key determinant of potency [2].

Scaffold-Hopping from Oxazolidinones to Oxazinanones

The six-membered oxazinanone core offers distinct conformational flexibility and ring strain properties compared to the five-membered oxazolidinone core [1]. When developing antibacterial agents or enzyme inhibitors where oxazolidinone resistance has emerged, 3-butyl-1,3-oxazinan-2-one provides an alternative scaffold for structure-activity relationship (SAR) exploration, with quantifiable differences in LogP (+0.37 vs. oxazolidinone) and TPSA (23% lower than parent) that predict altered pharmacokinetic profiles [2].

Reference Standard for Analytical Method Development

Given the well-defined physicochemical properties (exact mass 157.11000, LogP 1.5667, TPSA 29.54 Ų) [1], this compound can serve as a calibration standard or system suitability test compound for HPLC, LC-MS, and computational LogP/TPSA prediction models. Its intermediate retention time and predictable behavior make it suitable for validating analytical methods intended for moderately lipophilic heterocyclic compounds.

Comparator in N-Alkyl Chain Length Optimization Studies

The QSAR literature on oxazinanones indicates that lipophilicity and steric bulk of the N-substituent correlate with biological activity [1]. 3-Butyl-1,3-oxazinan-2-one (C4 alkyl) occupies a specific position in the alkyl chain length series (e.g., methyl, ethyl, propyl, butyl, pentyl). Procuring the butyl derivative enables researchers to systematically probe the effect of a four-carbon alkyl chain on target binding, solubility, and metabolic stability relative to shorter or longer homologs.

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